N-Fmoc-3-ethoxy-L-phenylalanine

Description

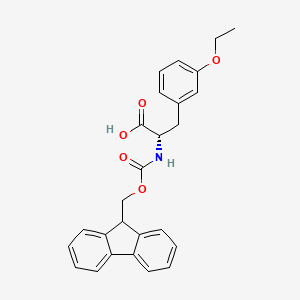

N-Fmoc-3-ethoxy-L-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary protecting agent for the amino group, enabling selective deprotection under mild basic conditions. The 3-ethoxy substituent on the phenyl ring introduces steric and electronic modifications, influencing peptide conformation, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(2S)-3-(3-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-9-7-8-17(14-18)15-24(25(28)29)27-26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYSBWVXAWVARH-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-ethoxy-L-phenylalanine typically involves the protection of the amino group of 3-ethoxy-L-phenylalanine with the Fmoc group. This can be achieved by reacting 3-ethoxy-L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-ethoxy-L-phenylalanine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other secondary amines.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Substitution Reactions: The ethoxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide at room temperature.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Deprotection: 3-ethoxy-L-phenylalanine.

Coupling: Peptides or peptide derivatives.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

N-Fmoc-3-ethoxy-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in solid-phase peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: For the development of peptide-based therapeutics and diagnostic agents.

Industry: In the production of custom peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of N-Fmoc-3-ethoxy-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation. The ethoxy group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-Fmoc-3-ethoxy-L-phenylalanine with structurally related Fmoc-protected phenylalanine derivatives:

Key Observations :

- Ethoxy vs. Ethyl : The 3-ethoxy group increases molecular weight by ~16 Da compared to the ethyl analog (due to oxygen addition) and likely enhances steric hindrance, affecting peptide chain packing .

- Ethoxy vs. Methoxy : The longer ethoxy chain (vs. methoxy) may improve lipophilicity, influencing solubility in organic solvents used in SPPS .

- Halogen vs.

Biological Activity

N-Fmoc-3-ethoxy-L-phenylalanine is a modified amino acid that plays a significant role in peptide synthesis and has various biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability during peptide synthesis. The ethoxy group at the 3-position of the phenylalanine residue enhances its solubility and alters its interactions in biological systems.

The primary mechanism of action for this compound involves its use as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, allowing for selective coupling reactions without unwanted side reactions. Upon deprotection, the amino acid can participate in further reactions to form peptides or proteins.

Biological Activities

-

Antibacterial Properties :

Recent studies have demonstrated that Fmoc-conjugated amino acids, including derivatives like this compound, exhibit antibacterial activity against various Gram-positive bacteria. This activity is attributed to their surfactant-like properties and ability to disrupt bacterial membranes at higher concentrations . -

Role in Protein Interactions :

This compound is utilized in studying protein-protein interactions. Its incorporation into peptides allows researchers to investigate binding affinities and conformational changes upon ligand binding. -

Influence on Peptide Folding :

The presence of the ethoxy group can influence the folding and stability of peptides, potentially affecting their biological function. This property is particularly relevant in designing peptides for therapeutic applications .

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating the antibacterial effects of Fmoc derivatives, this compound was tested against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µM, demonstrating its potential as an antimicrobial agent .

Case Study 2: Peptide Synthesis and Characterization

A series of peptides were synthesized using this compound as a building block. The resulting peptides were characterized using circular dichroism spectroscopy, revealing that the ethoxy modification enhanced helical content compared to unmodified phenylalanine peptides .

Table 1: Comparison of Biological Activities

| Activity Type | This compound | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Protein Interaction | Enhances binding studies | |

| Peptide Stability | Increased helical content |

Table 2: Synthesis Conditions for Peptides

| Condition | Yield (%) | Comments |

|---|---|---|

| SPPS with N-Fmoc protection | 85 | Efficient coupling |

| Deprotection with piperidine | 90 | Rapid removal of Fmoc group |

| Ethanol solvent | 75 | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.